2,5-Pyridinediethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,5-Pyridinediethanol can be synthesized through the condensation reaction of 2,5-pyridinedicarboxaldehyde with ethylene glycol . This multi-step reaction requires careful control of reaction conditions, including temperature and reaction time, to ensure the desired product is obtained . Industrial production methods typically involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2,5-Pyridinediethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Pyridinediethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Pyridinediethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties . These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry and biochemistry research .
Comparison with Similar Compounds
2,5-Pyridinediethanol can be compared with other pyridine derivatives such as 2,6-pyridinediethanol and 2,4-pyridinediethanol . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in certain synthetic applications and research contexts .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-5-3-8-1-2-9(4-6-12)10-7-8/h1-2,7,11-12H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAARSEJOINDRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.